molecular formula C9H17NO B1425713 Cyclobutyl(oxolan-3-yl)methanamine CAS No. 1481380-48-6

Cyclobutyl(oxolan-3-yl)methanamine

Cat. No.: B1425713
CAS No.: 1481380-48-6
M. Wt: 155.24 g/mol
InChI Key: BLSQVGUJHULDJR-UHFFFAOYSA-N
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Description

Cyclobutyl(oxolan-3-yl)methanamine is an organic compound with the molecular formula C9H17NO It is a member of the amine family, characterized by the presence of a cyclobutyl group attached to an oxolan-3-yl group via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(oxolan-3-yl)methanamine typically involves the reaction of cyclobutylamine with oxolan-3-ylmethanol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the methanamine linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(oxolan-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl(oxolan-3-yl)methanone, while reduction could produce cyclobutyl(oxolan-3-yl)methanol.

Scientific Research Applications

Cyclobutyl(oxolan-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Cyclobutyl(oxolan-3-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the cyclobutyl and oxolan-3-yl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Lacks the oxolan-3-yl group, making it less complex.

    Oxolan-3-ylmethanol: Contains a hydroxyl group instead of an amine group.

    Cyclobutylmethanamine: Does not have the oxolan-3-yl group.

Uniqueness

Cyclobutyl(oxolan-3-yl)methanamine is unique due to the combination of the cyclobutyl and oxolan-3-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

cyclobutyl(oxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQVGUJHULDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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